2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBTXFRULWXBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with 6-methylpyridazin-3(2H)-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethyl methyl ketone and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Halogen and Alkyl Substituents
The pyridazinone scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Key comparisons include:
| Compound Name | Substituents | Similarity Score* | Key Properties/Applications |
|---|---|---|---|
| 6-Chloro-4-methylpyridazin-3(2H)-one | Cl at position 6, CH₃ at position 4 | 0.79 | Intermediate in antimicrobial synthesis |
| 6-Chloro-4-ethylpyridazin-3(2H)-one | Cl at position 6, C₂H₅ at position 4 | 0.91 | Enhanced lipophilicity vs. methyl analog |
| 6-Chloro-5-methylpyridazin-3(2H)-one | Cl at position 6, CH₃ at position 5 | 0.84 | Altered steric profile for binding |
| Target compound | 6-CH₃, 2-((1-(4-Cl-benzoyl)piperidin-4-yl)methyl) | — | Potential kinase or antimicrobial activity |
*Similarity scores based on Tanimoto coefficients (0–1 scale) for structural overlap .
The target compound distinguishes itself through the piperidinylmethyl-4-chlorobenzoyl side chain, which introduces conformational rigidity and hydrogen-bonding capacity absent in simpler analogs.
Piperidine/Benzoyl-Containing Analogues
Compounds with piperidine or benzoyl moieties exhibit diverse pharmacological profiles:
- DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole): Shares a piperidine core but substitutes pyridazinone with an indole ring. DMPI synergizes with carbapenems against MRSA, highlighting the role of piperidine in disrupting bacterial efflux pumps .
- CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole): Features a chloroaryl group but lacks the pyridazinone core. Its activity against MRSA suggests that chloro-substituted aromatic systems enhance target engagement .
- These compounds often target G-protein-coupled receptors (GPCRs) due to their planar heterocycles .
The target compound’s 4-chlorobenzoyl group may confer selective binding to enzymes or receptors preferring halogenated aryl motifs, such as cytochrome P450 isoforms or bacterial topoisomerases .
Biological Activity
The compound 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one , a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Piperidine Ring : The piperidine component is synthesized from pyridine derivatives through hydrogenation.
- Introduction of the Chlorobenzoyl Group : This is achieved via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Coupling with Pyridazinone : The final product is formed through a palladium-catalyzed cross-coupling reaction.
Antimicrobial Activity
The compound has shown promising antibacterial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. Table 1 summarizes the antibacterial activity of related compounds.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Salmonella typhi | 15 |
| This compound | Bacillus subtilis | 18 |
| Reference Compound (e.g., Amoxicillin) | Salmonella typhi | 25 |
| Reference Compound (e.g., Amoxicillin) | Bacillus subtilis | 30 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have shown that it can effectively inhibit these enzymes, which are relevant in treating conditions such as Alzheimer's disease and certain infections.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 5.12 ± 0.02 | 10.00 (Donepezil) |
| Urease | 3.45 ± 0.01 | 15.00 (Thiourea) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The piperidine moiety facilitates binding to neurotransmitter receptors, potentially enhancing cholinergic activity.
- Enzyme Interaction : The structural features allow for competitive inhibition of enzymes like AChE and urease, leading to decreased substrate conversion.
Case Studies
Recent research has highlighted the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that a series of piperidine derivatives exhibited significant antibacterial activity comparable to standard antibiotics, suggesting that modifications in the piperidine structure could enhance efficacy.
- Enzyme Inhibition Research : Another study focused on urease inhibitors revealed that modifications in the pyridazinone structure led to improved inhibition profiles, indicating a promising avenue for drug development targeting gastrointestinal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
